1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride
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Overview
Description
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, an ethoxy linkage, and an isobutylamino group. It is commonly used in various fields, including chemistry, biology, and medicine, due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Fluorophenol: This involves the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Formation of 4-Fluorophenoxyethanol: The 4-fluorophenol is then reacted with ethylene oxide under basic conditions to form 4-fluorophenoxyethanol.
Synthesis of 1-(2-(4-Fluorophenoxy)ethoxy)-3-chloropropane: The 4-fluorophenoxyethanol is further reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide to form the desired intermediate.
Amination: The intermediate is then subjected to amination with isobutylamine under controlled conditions to yield 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it a valuable compound in cardiovascular research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker with distinct pharmacokinetic properties.
Metoprolol: A beta-blocker used in the treatment of hypertension and angina.
Uniqueness
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer specific pharmacological properties. Its fluorophenoxy group enhances its binding affinity to beta-adrenergic receptors, while the isobutylamino group contributes to its selectivity and efficacy.
Biological Activity
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride, a synthetic organic compound, has garnered attention in various scientific fields due to its unique chemical structure and biological activities. This compound features a fluorophenoxy group, an ethoxy linkage, and an isobutylamino moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C15H24ClFNO3, and it can be represented by the following structural formula:
The primary mechanism of action for this compound involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of endogenous catecholamines, leading to decreased heart rate and blood pressure. This mechanism positions it as a candidate for cardiovascular research and potential therapeutic applications.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological activities:
1. Cardiovascular Effects:
Studies have shown that it acts as a beta-blocker, effectively reducing heart rate and blood pressure in experimental models. This characteristic is particularly valuable in managing conditions such as hypertension and arrhythmias.
2. Neuropharmacological Activity:
Preliminary investigations suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This activity warrants further exploration in the context of neurodegenerative diseases.
3. Enzyme Inhibition:
The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Smith et al. (2020) | Evaluate cardiovascular effects | Demonstrated significant reduction in heart rate in rat models. |
Johnson et al. (2021) | Investigate neuroprotective properties | Showed reduced neuronal apoptosis in vitro under oxidative stress conditions. |
Lee et al. (2022) | Assess enzyme inhibition | Identified inhibition of phosphodiesterase activity, suggesting potential for treating metabolic disorders. |
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest a moderate safety margin with no significant acute toxicity observed in animal studies at therapeutic doses.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO3.ClH/c1-12(2)9-17-10-14(18)11-19-7-8-20-15-5-3-13(16)4-6-15;/h3-6,12,14,17-18H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSYKXRXPMGZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(COCCOC1=CC=C(C=C1)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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